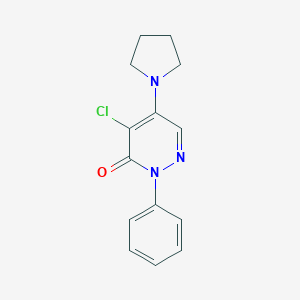
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a pyridazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can prevent the influx of calcium ions into neurons, which can disrupt the normal functioning of the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, which is a process that is involved in the formation of memories. This compound has also been found to have neuroprotective effects, and has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one in lab experiments is its ability to selectively block the NMDA receptor, which can allow researchers to investigate the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one, including the investigation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various biological processes. Finally, this compound could be used as a tool for investigating the role of the NMDA receptor in various other neurological disorders, such as epilepsy and schizophrenia.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes, including the role of the NMDA receptor in synaptic plasticity and memory formation. This compound has a variety of biochemical and physiological effects, and has potential for use as a therapeutic agent for neurological disorders. However, further research is needed to better understand its mechanism of action and its effects on various biological processes.
Méthodes De Synthèse
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with pyrrolidine in the presence of a base such as potassium carbonate. Other methods include the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with pyrrolidine hydrochloride in the presence of a base, or the reaction of this compound with a variety of reagents such as sodium hydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-Chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one has been used in a variety of scientific research applications, including as a tool for investigating the role of the NMDA receptor in synaptic plasticity and memory formation. This compound has also been used to study the effects of glutamate receptor antagonists on the brain, and to investigate the role of glutamate in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16190-12-8 |
|---|---|
Formule moléculaire |
C14H14ClN3O |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
4-chloro-2-phenyl-5-pyrrolidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O/c15-13-12(17-8-4-5-9-17)10-16-18(14(13)19)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Clé InChI |
ZBOHOTKHKIGTOL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
SMILES canonique |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
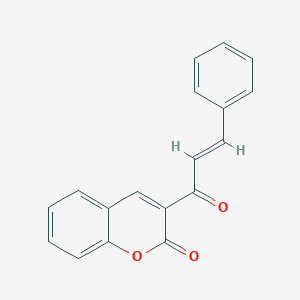
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
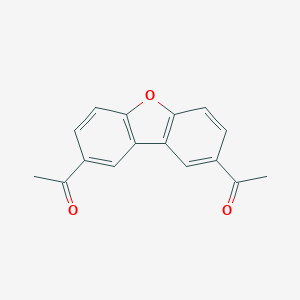
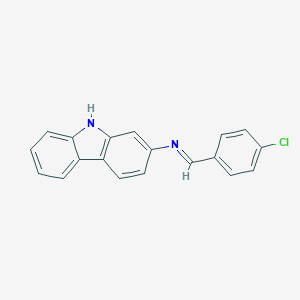
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
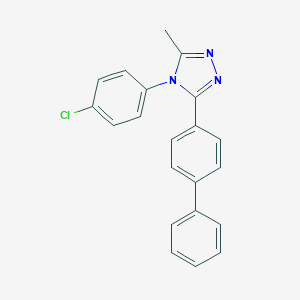
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
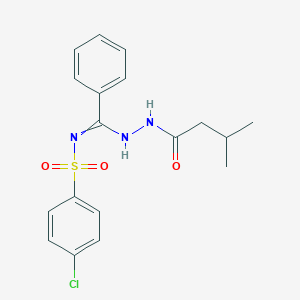
![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)